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Compound of Interest

Compound Name:

2-Hydroxy-4-

(trifluoromethoxy)phenylboronic

acid

Cat. No.: B1442285 Get Quote

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of

building blocks is paramount to the successful development of novel therapeutics. 2-Hydroxy-
4-(trifluoromethoxy)phenylboronic acid, identified by its CAS Number 1309768-22-6, has

emerged as a highly valuable reagent for researchers and drug development professionals.[1]

[2][3] This compound is not merely another organoboron reagent; its unique trifunctional

architecture—a boronic acid, a phenol, and a trifluoromethoxy group—offers a convergence of

reactivity and property modulation that is critical for modern drug design.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most

notably the Suzuki-Miyaura reaction, which enables the efficient and versatile formation of

carbon-carbon bonds.[4][5] The adjacent hydroxyl group provides a handle for further

derivatization and can influence the compound's electronic properties and binding interactions.

Critically, the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in drug

development. It often enhances crucial pharmacokinetic properties such as metabolic stability,

lipophilicity, and membrane permeability, making it a powerful tool for optimizing drug

candidates.[6]

This guide provides an in-depth technical overview of 2-Hydroxy-4-
(trifluoromethoxy)phenylboronic acid, from its fundamental properties and synthesis to its

core applications and strategic importance in the pharmaceutical industry.
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Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is the foundation of its effective application.

The key characteristics of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid are

summarized below.

Property Value Source(s)

CAS Number 1309768-22-6 [1][2][3]

Molecular Formula C₇H₆BF₃O₄ [1]

Molecular Weight 221.93 g/mol [1]

Synonym

(2-hydroxy-4-

(trifluoromethoxy)phenyl)boroni

c acid

[1]

Appearance
Typically a white to off-white

solid
General knowledge

The molecular structure features an ortho-hydroxyl group relative to the boronic acid. This

arrangement can lead to intramolecular hydrogen bonding, which influences the compound's

acidity and reactivity. The trifluoromethoxy group at the para-position exerts a strong electron-

withdrawing inductive effect, which increases the Lewis acidity of the boronic acid compared to

unsubstituted phenylboronic acid.[7][8] This enhanced acidity is a crucial factor in the

transmetalation step of the Suzuki-Miyaura coupling, often leading to more efficient reactions.

[7]

Caption: Structure of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Plausible Synthesis and Purification Workflow
While multiple proprietary synthesis routes exist, a common and logical approach for preparing

substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl

borate ester, followed by acidic hydrolysis.[9]

Causality in Experimental Design: The choice of this pathway is dictated by the commercial

availability of the corresponding aryl halide precursor. The Grignard formation requires strictly
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anhydrous conditions to prevent quenching by water. The subsequent borate reaction is

performed at low temperatures to control exothermicity and prevent side reactions. Acidic

workup is essential to hydrolyze the boronate ester to the desired boronic acid.

Start: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Grignard Formation
- Add Mg turnings in anhydrous THF

- Initiate with I₂ crystal
- Reflux to completion

Borylation
- Cool Grignard to -78 °C

- Add Trimethyl borate dropwise
- Stir and warm to RT

Anhydrous Conditions Critical

Hydrolysis & Workup
- Quench with aq. HCl

- Extract with Ethyl Acetate
- Wash with brine

Controlled Temperature

Purification
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Recrystallize from EtOAc/Hexane

Product: 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.
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Detailed Protocol: Representative Synthesis
Grignard Reagent Formation:

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium

turnings (1.2 eq).

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

Slowly add a solution of the appropriate aryl bromide (e.g., 1-bromo-2-hydroxy-4-

(trifluoromethoxy)benzene, 1.0 eq) in anhydrous THF.

Maintain a gentle reflux until all the magnesium has been consumed.

Borylation:

Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath.

Slowly add trimethyl borate (1.5 eq) dropwise via a syringe, ensuring the internal

temperature does not rise significantly.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis and Workup:

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl

until the solution is acidic (pH ~1-2).

Stir vigorously for 1-2 hours to ensure complete hydrolysis.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

Combine the organic layers and wash with brine.

Purification:

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.
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The crude solid can be purified by recrystallization, typically from a solvent system like

ethyl acetate/hexanes, to yield the final product.[9]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is its use

in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the

most powerful methods for forming C(sp²)-C(sp²) bonds, making it indispensable for

synthesizing the biaryl cores prevalent in many pharmaceutical agents.[5][10]

Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium

catalyst. The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming

a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step is base-activated; the base coordinates to the boron atom, forming a more

nucleophilic "ate" complex, which facilitates the transfer.[10]

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
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Pd(0)L₂
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(Biaryl Product)
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(Aryl Halide)
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(Boronic Acid) Base (e.g., K₂CO₃)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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